8-Demethylsideroxylin

Description

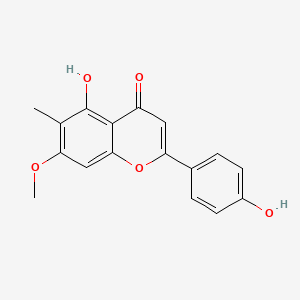

8-Demethylsideroxylin (CAS: 80621-54-1) is a flavonoid aglycone characterized by a flavone backbone with specific hydroxyl and methoxyl substitutions. It is identified in plants such as Gaultheria procumbens (Eastern teaberry) and Backhousia myrtifolia (Australian indigenous myrtle) . Structurally, it features a 4′,5-dihydroxy-7-methoxy-6-methylflavone configuration, confirmed via NMR and HMBC spectroscopy (δH 6.58 singlet at C-3, δC 101.1; Table S7, Figure S7) . This compound is notable for its rarity in the plant kingdom and its inclusion in anti-inflammatory and enzyme inhibition studies .

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCXCCMCKDSXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154317 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80621-54-1 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80621-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 - 286 °C | |

| Record name | 4',5-Dihydroxy-7-methoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethylsideroxylin typically involves the demethylation of sideroxylin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Eucalyptus species, followed by purification using techniques like low-pressure column chromatography . This method ensures the isolation of the compound in sufficient quantities for further applications.

Chemical Reactions Analysis

Types of Reactions: 8-Demethylsideroxylin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

8-Demethylsideroxylin has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 8-Demethylsideroxylin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavonoids

Key Structural Differences

The bioactivity of 8-demethylsideroxylin is influenced by its substitution pattern, particularly at positions C-3, C-4′, and C-6. Comparisons with related flavonoids reveal:

| Compound | Substituents (Position) | Lipophilicity | Key Functional Groups |

|---|---|---|---|

| This compound | –OH (C-3), –OCH₃ (C-7), –CH₃ (C-6) | Moderate | 4′,5-dihydroxy, 7-methoxy |

| Sideroxylin (6) | –OCH₃ (C-3, C-8), –CH₃ (C-6) | High | 4′-methoxy, 5-hydroxy |

| Eucalyptin (8) | –OCH₃ (C-4′), –CH₃ (C-8) | High | 7-methoxy, 8-methyl |

| 8-Demethyleucalyptin (9) | –OH (C-8), –OCH₃ (C-4′) | Low | 8-hydroxy, 4′-methoxy |

| Myrtinol 5 | Peltogynoid scaffold with –OH and –OCH₃ groups | Moderate | C-2 (R), C-3 (S) stereochemistry |

Data derived from NMR assignments and HMBC correlations .

- C-8 Methylation : The absence of a methyl group at C-8 in this compound reduces lipophilicity compared to eucalyptin (8), diminishing its cell membrane permeability and NF-κB/AP-1 inhibition efficacy .

- C-4′ Substitution : Unlike eucalyptin (8) and 8-demethyleucalyptin (9), which have a methoxyl group at C-4′, this compound features a hydroxyl group here, correlating with weaker anti-inflammatory activity .

Anti-Inflammatory Activity

In LPS/IFN-γ-activated RAW 264.7 macrophages:

| Compound | NO Inhibition (IC₅₀, µg/mL) | TNF-α Inhibition (IC₅₀, µg/mL) | Cytotoxicity (Alamar Blue Assay) |

|---|---|---|---|

| This compound (9) | 8.30 ± 0.96 | 46.79 ± 5.87 | Non-cytotoxic (≤50 µg/mL) |

| Myrtinol 5 | 8.51 ± 0.47 | 17.21 ± 0.22 | Non-cytotoxic (≤50 µg/mL) |

| Eucalyptin (8) | Not reported | Not affected | Not reported |

- This compound exhibits moderate NO inhibition but weak TNF-α suppression compared to myrtinol 5, which has a peltogynoid scaffold enhancing TNF-α targeting .

Enzyme Inhibition and Microbial Activity

- Hyaluronidase/Lipoxygenase : In G. procumbens extracts containing this compound, hyaluronidase inhibition (IC₅₀ = 282.15 µg/mL) outperforms heparin (IC₅₀ = 366.24 µg/mL), though direct attribution requires further isolation studies .

- Antiviral/Microbial : Structural analogs like sideroxylin (6) show stronger anti-HSV activity, likely due to higher lipophilicity from C-8 methylation .

Commercial and Research Relevance

Biological Activity

8-Demethylsideroxylin, a monomethoxyflavone derived from the plant Sideroxylon, has garnered attention for its potential biological activities, particularly in the context of inflammation and cellular signaling. This compound is characterized by the chemical formula and is known for its structural modification where the methyl group at position 8 of sideroxylin is replaced by a hydrogen atom . This article reviews the available literature on the biological activity of this compound, focusing on its anti-inflammatory properties and other relevant bioactivities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure plays a crucial role in its biological activity, particularly in relation to its interaction with various cellular pathways.

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study assessing various compounds for their ability to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in activated macrophages, this compound exhibited significant activity. The IC50 values for NO and TNF-α inhibition were determined to be 8.30 ± 0.96 µg/mL and 46.79 ± 5.87 µg/mL , respectively .

Table 1: Inhibition Activity of this compound

| Compound | IC50 (NO Inhibition) | IC50 (TNF-α Inhibition) |

|---|---|---|

| This compound | 8.30 ± 0.96 µg/mL | 46.79 ± 5.87 µg/mL |

| Other compounds evaluated | Varies | Varies |

The results indicate that the presence of specific functional groups in the structure of this compound enhances its efficacy against inflammatory mediators.

The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of pro-inflammatory cytokines and mediators. The compound's ability to reduce NO production suggests a potential pathway through which it may modulate inflammatory responses at the cellular level, particularly in macrophages activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Additional Bioactivities

Beyond its anti-inflammatory effects, flavonoids like this compound are often associated with various other biological activities, including:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that flavonoids possess antimicrobial activities against various pathogens.

- Neuroprotective Effects : There is emerging evidence that certain flavonoids can protect neuronal cells from damage.

These activities are often linked to the structural characteristics of flavonoids, which facilitate their interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.